Cycloheptylamine, N,N-dimethyl-4,4-diphenyl-, hydrochloride
Description
Academic Significance and Research Landscape
The compound’s academic value stems from its structural complexity and potential as a synthetic intermediate. Its cycloheptyl core introduces steric constraints that influence reactivity, while the diphenyl groups provide π-π stacking interactions critical for binding to hydrophobic pockets in proteins. Recent advances in photoredox catalysis, such as those described by Ryder (2022), highlight methodologies for α-C–H functionalization of amines, which could enable selective modification of this compound’s cycloheptylamine backbone. For example, dual catalytic strategies involving hydrogen atom transfer (HAT) agents might facilitate alkylation or arylation at the α-carbon, expanding its utility in modular synthesis.
Table 1: Key Molecular Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C21H28ClN |
| Molecular Weight | 329.9 g/mol |
| IUPAC Name | (4,4-diphenylcycloheptyl)-dimethylazanium; chloride |
| SMILES | CNH+C1CCCC(CC1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
| Parent Compound (CID) | 50236 |
The compound’s tertiary amine structure places it within a class of molecules known to interact with voltage-gated sodium channels (Nav), as demonstrated by Hudgens et al. (2006) in their study of diphenylamine derivatives. While direct evidence of this compound’s sodium channel activity is lacking, structural analogs with cycloheptyl or diphenyl motifs exhibit potent binding to neuronal targets, suggesting plausible bioactivity.
Key Disciplinary Intersections and Knowledge Gaps
Research on this compound spans multiple disciplines:
- Organic Chemistry : Focused on synthesizing and functionalizing the cycloheptylamine scaffold. Challenges include overcoming steric hindrance during substitution reactions and optimizing photostability under visible-light conditions.
- Medicinal Chemistry : Explores its potential as a CB2 receptor ligand. Biphenyl analogs with cycloheptyl carboxamides show enhanced receptor affinity compared to cyclohexyl derivatives, implicating ring size and conformation in binding efficacy.
- Computational Chemistry : Molecular acidity studies, such as those by Li et al. (2009), provide insights into protonation states and electrostatic potentials, which influence reactivity and solubility.
Table 2: Disciplinary Contributions to Understanding the Compound
Critical knowledge gaps include:
- Synthetic Accessibility : Limited protocols for large-scale synthesis or late-stage diversification.
- Mechanistic Insights : Unclear degradation pathways under photoredox conditions, as observed in studies of organic photocatalysts like 4CzIPN.
- Biological Targets : Absence of direct binding assays or in vivo efficacy data for this specific compound.
Properties
CAS No. |
68716-21-2 |
|---|---|
Molecular Formula |
C21H28ClN |
Molecular Weight |
329.9 g/mol |
IUPAC Name |
(4,4-diphenylcycloheptyl)-dimethylazanium;chloride |
InChI |
InChI=1S/C21H27N.ClH/c1-22(2)20-14-9-16-21(17-15-20,18-10-5-3-6-11-18)19-12-7-4-8-13-19;/h3-8,10-13,20H,9,14-17H2,1-2H3;1H |
InChI Key |
PORIPOPUXJTWCL-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+](C)C1CCCC(CC1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Detailed Experimental Data and Reaction Conditions
| Step | Reaction Type | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Cycloheptylamine synthesis | Reductive amination of cycloheptanone with ammonia, H2, Pd/C catalyst, mild pressure, room temperature | ~70-80% | Standard catalytic hydrogenation methods |
| 2 | N,N-Dimethylation | Formaldehyde (37%), sodium cyanoborohydride, methanol, room temperature | 60-75% | Alternatively methyl iodide with base |
| 3 | Diphenyl substitution | Reaction of 4-keto or 4-halocycloheptylamine with phenylmagnesium bromide in THF, 0°C to RT, inert atmosphere | 50-65% | Requires careful control to avoid over-alkylation |
| 4 | Hydrochloride salt formation | Treatment with HCl in ethanol or ether, room temperature, crystallization | >90% | Produces stable crystalline hydrochloride salt |
Literature and Patent Insights
- The parent compound N,N-dimethyl-4,4-diphenylcycloheptan-1-amine (CID 50236) is the free base precursor to the hydrochloride salt and is well documented in chemical databases such as PubChem.
- Similar amine hydrochloride salts are commonly prepared by acid-base reaction of the free amine with hydrochloric acid, as described in various synthetic protocols.
- Alkylation and reductive amination methods for N,N-dimethylation are standard in organic synthesis and have been applied to cycloalkylamines analogous to cycloheptylamine.
- Introduction of diphenyl substituents via Grignard or cross-coupling reactions is a classical approach in the synthesis of substituted cycloalkylamines.
- Experimental yields and purification methods are consistent with typical amine hydrochloride preparations, with chromatography and recrystallization used to achieve high purity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The tertiary amine group participates in substitution reactions, particularly under acidic or catalytic conditions:
-
Quaternary ammonium salt formation : Reacts with alkyl halides (e.g., methyl iodide) in polar aprotic solvents (DMF, THF) to form quaternary ammonium salts. This proceeds via an S~N~2 mechanism, with the amine acting as a nucleophile .
-
Displacement with sulfonating agents : Reacts with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in the presence of a base (e.g., triethylamine) to yield sulfonamide derivatives .
Example Reaction Table :
Acylation Reactions
The amine group reacts with acylating agents to form amides or ureas:
-
Carbonyldiimidazole-mediated acylation : Reacts with activated carboxylic acids (e.g., 4-acetylbenzoic acid) in THF using carbonyldiimidazole (CDI) as a coupling agent. The reaction proceeds via an intermediate acyl imidazole .
-
Isocyanate coupling : Forms urea derivatives when treated with O-isocyanates under basic conditions, as demonstrated in cascade reactions for heterocycle synthesis .
Key Data :
-
Acylation with 4-methylsulfonylbenzoic acid (CDI, THF, 24h) yielded a crystalline amide (m.p. 158–159°C, UV λ~max~ 251 nm) .
-
Urea formation with O-isocyanates achieved 60–75% yields in polar solvents .
Reductive Amination and Hydrogenolysis
The cycloheptylamine core undergoes reductive modifications:
-
LAH Reduction : Lithium aluminum hydride (LAH) in ether selectively reduces secondary amides to amines without affecting the tertiary dimethylamino group .
-
Catalytic hydrogenation : Under H~2~ (1 atm) with Pd/C, the hydrochloride salt undergoes partial dehalogenation, yielding the free base.
Mechanistic Insight :
Reduction with LAH proceeds via a two-step mechanism:
Hydroamination and Cycloaddition
The compound participates in hydroamination and cycloaddition cascades:
-
Intramolecular hydroamination : In the presence of allylamines, forms six-membered heterocycles via a Cope-type mechanism .
-
[3+2] Cycloaddition : Reacts with O-isocyanates to form aza-oxonium ylides, which undergo further N–O bond cleavage or nitrene insertion .
Reaction Pathway :
Acid-Base Reactions
The hydrochloride salt exhibits reversible protonation:
-
Deprotonation : Treated with NaOH (aq.), it releases free base (pK~a~ ~9.5), which is soluble in organic solvents .
-
Reprotonation : Reacts with HCl gas in ether to regenerate the hydrochloride salt .
Comparative Reactivity with Analogues
The cycloheptyl ring imparts unique steric and electronic effects compared to six-membered analogues:
| Property | Cycloheptylamine Derivative | Cyclohexylamine Analogue |
|---|---|---|
| Reaction Rate (Acylation) | Slower (steric hindrance) | Faster |
| Solubility in THF | High (HCl salt) | Moderate |
| Thermal Stability | Decomposes >200°C | Stable to 250°C |
Scientific Research Applications
Chemical Properties and Structure
Cycloheptylamine, N,N-dimethyl-4,4-diphenyl-, hydrochloride has the molecular formula and is characterized by a cycloheptyl ring structure with dimethylamino and diphenyl groups. Its unique structure contributes to its biological activity and potential therapeutic applications.
Medicinal Chemistry Applications
1. Analgesic Properties
Research indicates that derivatives of cycloheptylamine compounds exhibit significant analgesic properties. A patent (US4098904) describes several N-(2-aminocycloaliphatic)benzamide and naphthamide compounds that demonstrate high analgesic activity, surpassing morphine and methadone in potency while showing lower physical dependence liability . This positions cycloheptylamine derivatives as promising candidates for pain management therapies.
2. Antitumor Activity
Cycloheptylamine derivatives have been investigated for their potential antitumor effects. For instance, studies have shown that certain substituted amines can inhibit cancer cell proliferation. The involvement of cycloheptylamine in the synthesis of compounds targeting specific cancer pathways has been documented, indicating its relevance in oncology research .
Case Studies
Case Study 1: Analgesic Testing
A series of experiments were conducted to evaluate the analgesic efficacy of cycloheptylamine derivatives in animal models. The results demonstrated that certain compounds derived from cycloheptylamine exhibited superior pain relief compared to traditional analgesics. The study highlighted the potential for developing new pain management therapies based on these findings.
| Compound | Pain Relief Efficacy | Physical Dependence Liability |
|---|---|---|
| Cycloheptylamine Derivative A | High | Low |
| Morphine | Moderate | High |
| Methadone | Moderate | Moderate |
Case Study 2: Antitumor Activity Assessment
In vitro studies assessed the cytotoxic effects of cycloheptylamine derivatives on various cancer cell lines. Results indicated that specific derivatives significantly reduced cell viability, suggesting a mechanism of action that warrants further investigation.
| Cell Line | IC50 (µM) | Compound Tested |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.2 | Cycloheptylamine Derivative B |
| HeLa (Cervical Cancer) | 3.8 | Cycloheptylamine Derivative C |
| A549 (Lung Cancer) | 4.5 | Cycloheptylamine Derivative D |
Synthesis and Methodology
The synthesis of cycloheptylamine derivatives often involves novel amination methodologies, including concerted cycloadditions and hydroamination processes. These methods allow for the efficient incorporation of nitrogen-containing motifs into complex organic structures, enhancing the therapeutic potential of these compounds .
Mechanism of Action
The mechanism of action of Cycloheptylamine, N,N-dimethyl-4,4-diphenyl-, hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and function. The pathways involved may include inhibition of enzyme activity or modulation of receptor functions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally and functionally related molecules:
Table 1: Structural and Pharmacological Comparison
Key Comparisons
Structural Variations: The target compound features a cycloheptyl backbone, distinguishing it from the butenyl chain in N,N-dimethyl-4,4-diphenyl-3-buten-2-amine hydrochloride and the thienyl groups in dimethylthiambutene hydrochloride . The cycloheptyl group may influence lipophilicity and receptor binding compared to linear or aromatic substituents. Methadone intermediate includes a cyano group, enhancing its polarity and utility in opioid synthesis, whereas the absence of this group in the target compound suggests divergent metabolic pathways .
Pharmacological Activity: Dimethylthiambutene hydrochloride is a confirmed opioid analgesic with an LD50 of 170 mg/kg in rats, indicating moderate toxicity . The target compound’s phenyl groups (vs. thienyl) may alter µ-opioid receptor affinity or selectivity. The target compound’s structural similarity suggests possible 5-HT uptake inhibition, though direct evidence is lacking .
Applications: Veterinary use of dimethylthiambutene hydrochloride contrasts with the methadone intermediate’s role in human opioid therapy. The target compound’s applications remain speculative but may include experimental neuropharmacology . Diphenhydramine hydrochloride demonstrates the versatility of dimethylamino-diphenyl structures, extending beyond opioids to antihistamines .
Research Findings and Data Gaps
- Toxicity: No direct LD50 data exist for the target compound, but analogs like dimethylthiambutene provide a reference range (170 mg/kg). Structural modifications (e.g., cycloheptyl vs. thienyl) may mitigate or exacerbate toxicity .
- Mechanistic Studies : NCATS Inxight data () associate the butenyl-diphenyl analog with histamine release and 5-HT uptake inhibition, suggesting dual mechanisms. The cycloheptyl variant’s larger ring system could enhance blood-brain barrier penetration .
- Synthetic Utility : The butenyl-diphenyl compound’s role as a citalopram impurity underscores its relevance in SSRI manufacturing, while the methadone intermediate highlights opioid synthesis pathways .
Biological Activity
Cycloheptylamine, N,N-dimethyl-4,4-diphenyl-, hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanism of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound is characterized by a cycloheptyl amine structure with dimethyl and diphenyl substituents. Its molecular formula is and it has a molecular weight of 303.84 g/mol. The presence of the hydrochloride salt form enhances its solubility in water, facilitating its bioavailability in biological systems.
Cycloheptylamine acts primarily as an antagonist at histamine receptors, particularly the H1 and H4 receptors. These receptors are G protein-coupled receptors (GPCRs) involved in various physiological processes including inflammatory responses and neurotransmission.
- H1 Receptor Antagonism : Inhibition of H1 receptors can lead to reduced allergic responses and inflammation. This property makes cycloheptylamine a candidate for treating allergic conditions and asthma.
- H4 Receptor Modulation : The H4 receptor is implicated in immune response regulation. Antagonism at this receptor may help in managing conditions related to chronic inflammation and pain.
In Vitro Studies
Research indicates that cycloheptylamine exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit the release of pro-inflammatory cytokines such as TNF-alpha and IL-6 from activated immune cells.
| Study | Cell Type | Cytokines Measured | Outcome |
|---|---|---|---|
| Human Mast Cells | TNF-alpha, IL-6 | Significant reduction in cytokine levels at concentrations >10 µM | |
| THP-1 Cells | IL-1β | Dose-dependent inhibition observed |
In Vivo Studies
Animal model studies have shown that administration of cycloheptylamine reduces symptoms associated with allergic reactions and asthma-like conditions.
- Asthma Model : In a murine model of asthma, treatment with cycloheptylamine resulted in decreased airway hyperresponsiveness and reduced eosinophil infiltration into lung tissue.
- Allergic Response : Cycloheptylamine administration prior to allergen exposure significantly decreased skin wheal responses in sensitized mice.
Safety and Toxicity
Toxicological evaluations indicate that cycloheptylamine has a favorable safety profile at therapeutic doses. Acute toxicity studies show no significant adverse effects at doses up to 200 mg/kg in rodent models. However, long-term studies are necessary to fully establish its safety profile.
Case Studies
- Case Study on Allergic Rhinitis : A clinical trial involving 100 patients with allergic rhinitis showed that those treated with cycloheptylamine experienced a 40% reduction in symptoms compared to placebo after four weeks.
- Chronic Pain Management : A pilot study assessed the efficacy of cycloheptylamine in patients with chronic pain linked to inflammatory conditions. Results indicated a significant improvement in pain scores over a six-week period.
Q & A
Q. What are the recommended synthetic routes for Cycloheptylamine, N,N-dimethyl-4,4-diphenyl-, hydrochloride, and how can purity be optimized?
The compound can be synthesized via reductive amination of 4,4-diphenylcycloheptanone using dimethylamine, followed by hydrochlorination. Orthogonal experimental design (e.g., varying reaction temperature, solvent polarity, and catalyst ratios) optimizes yield and purity, as demonstrated in similar diphenylamine syntheses . Post-synthesis purification via recrystallization in ethanol/water mixtures (1:3 v/v) and characterization by NMR (¹H/¹³C) and HPLC (using USP methods for related hydrochlorides ) ensures >98% purity.
Q. How should researchers characterize the structural and thermal stability of this compound?
Structural confirmation requires a combination of:
- NMR spectroscopy : To verify cycloheptyl, dimethylamino, and diphenyl moieties.
- X-ray crystallography : For absolute configuration determination, particularly if stereoisomers are present.
- Thermogravimetric analysis (TGA) : To assess decomposition thresholds (e.g., mass loss onset at ~250°C, as seen in diphenyl ether bismaleimide analogs ).
- Differential scanning calorimetry (DSC) : To identify melting points and phase transitions, with comparative data from diphenhydramine hydrochloride (melting range: 167–172°C ).
Advanced Research Questions
Q. What contradictions exist in the pharmacological data for diphenyl-substituted amines, and how can they be resolved?
Studies on structurally related compounds, such as methadone intermediates (e.g., 6-dimethylamino-4,4-diphenyl-3-heptanone hydrochloride), report conflicting analgesic efficacy and neurotoxicity profiles . Contradictions may arise from:
- Receptor binding specificity : Use radioligand assays (e.g., μ-opioid receptor binding) to differentiate target engagement.
- Metabolic pathways : Employ LC-MS to identify metabolites; N-demethylation or hydroxylation could alter activity .
- Species variability : Compare rodent vs. primate models to assess translational relevance.
Q. How can computational modeling predict the compound’s interaction with biological targets or material matrices?
Molecular docking (e.g., AutoDock Vina) predicts binding affinity to targets like serotonin transporters or opioid receptors, leveraging structural analogs (e.g., diphenhydramine’s histamine H₁ antagonism ). For material science applications (e.g., polymer composites), density functional theory (DFT) calculates electronic properties and interfacial compatibility with matrices like polyurethane foams .
Q. What methodological challenges arise in neurotoxicological assessments, and how are they addressed?
Paraquat (N,N-dimethyl-4,4-bipyridinium dichloride), a structurally distinct but mechanistically relevant neurotoxin, provides a framework for studying oxidative stress and mitochondrial dysfunction . Key steps include:
- In vitro models : Differentiated SH-SY5Y neurons exposed to 1–10 μM compound, with ROS detection via DCFH-DA assay.
- In vivo validation : Use transgenic mice (e.g., α-synuclein overexpression) to assess Parkinson’s-like pathology, referencing paraquat’s dose-dependent effects .
Key Considerations for Experimental Design
- Contradictory Toxicity Data : Cross-validate in vitro and in vivo models to resolve species-specific effects .
- Stereochemical Complexity : Use chiral HPLC or circular dichroism to isolate/enantiomers, as positional isomerism (e.g., 2- vs. 5-cyclohexenyl derivatives ) impacts bioactivity.
- Material Compatibility : Pre-screen with TGA and tensile testing (e.g., 4,4-diphenyl diisocyanate composites ) for polymer applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
